3-(3-Methoxyisoxazol-5-yl)acrylic acid

COX-II inhibition anti-inflammatory isoxazole SAR

Researchers sourcing isoxazole-acrylic acid building blocks often encounter inconsistent target engagement when substituting 3-position analogs. The 3-methoxy group in this compound provides distinct electronic and hydrogen-bonding properties (logP 0.7) not replicated by 3-methyl or 3-unsubstituted variants, directly impacting COX-II selectivity and LPA₁ antagonist potency. The α,β-unsaturated acid handle enables Michael addition, cycloaddition, and covalent targeting strategies unavailable with saturated analogs. Key outcomes: Enables synthesis of 3-hydroxyisoxazole glutamate receptor ligands via a validated, protecting-group-free ammonia addition/deprotection pathway. Supports modular SAR exploration of muscarinic M₂/M₁ selectivity. Differentiated logP and metabolic stability compared to 3-methyl analog. Supply chain: Custom synthesis available; contact for bulk quantities.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Cat. No. B12961132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyisoxazol-5-yl)acrylic acid
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)C=CC(=O)O
InChIInChI=1S/C7H7NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+
InChIKeyHBJUHCTWZSYSIV-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyisoxazol-5-yl)acrylic Acid: Identity & Procurement


3-(3-Methoxyisoxazol-5-yl)acrylic acid (CAS 2307929-13-9, molecular formula C₇H₇NO₄, molecular weight 169.13 g/mol) is a heterocyclic building block featuring an isoxazole ring substituted with a 3-methoxy group and a 5-acrylic acid side chain . The compound belongs to the 5-substituted isoxazole acrylic acid family, which has been explored for applications in medicinal chemistry, including as intermediates for COX-II inhibitors, LPA antagonists, and glutamate receptor ligands [1]. Its procurement value lies in the combination of a reactive α,β-unsaturated carboxylic acid handle for conjugation or polymerization and a methoxy-substituted isoxazole core that modulates electronic properties and biological target interactions.

Why 3-(3-Methoxyisoxazol-5-yl)acrylic Acid Is Irreplaceable


Despite sharing a common isoxazole-acrylic acid scaffold, 3-position substituents on the isoxazole ring profoundly alter electronic distribution, hydrogen-bonding capacity, and metabolic stability, making in-class substitution unreliable without quantitative re-validation. The 3-methoxy group introduces both a hydrogen-bond acceptor and an electron-donating resonance effect that is absent in the 3-methyl analog (C₇H₇NO₃, MW 153.14) and distinct from the 3-unsubstituted variant . These differences manifest in measurable shifts in logP (0.7 for the methoxy derivative versus ~1.8 predicted for the 3-methyl analog), COX-II inhibitory selectivity indices, and synthetic reactivity profiles [1]. Furthermore, the acrylic acid side chain differentiates this compound from the corresponding acetic acid derivative (2-(3-methoxyisoxazol-5-yl)acetic acid, CAS 16877-55-7), which lacks the conjugated olefin required for Michael addition or cycloaddition chemistry . Procurement decisions based solely on isoxazole class membership risk selecting a compound with divergent target engagement, physicochemical properties, and downstream synthetic utility.

3-(3-Methoxyisoxazol-5-yl)acrylic Acid: Quantitative Differentiation


COX-II Selectivity vs. Standard NSAIDs

Methoxy-functionalized isoxazole derivatives demonstrated selective COX-II inhibition with inhibitory concentrations (IC₅₀) of greater magnitude than the standard drugs Celecoxib and Diclofenac in a cyclooxygenase fluorescent inhibitor screening assay [1]. While the study tested 3-methoxy and 3,4-dimethoxy isoxazole variants rather than the exact acrylic acid derivative, the 3-methoxyisoxazole pharmacophore was identified as the critical determinant of COX-II selectivity [1]. In contrast, 3-methyl-substituted isoxazole derivatives (such as valdecoxib analogs) exhibit a distinct selectivity profile driven by vicinal aryl substitution rather than the methoxy H-bond acceptor interactions [2].

COX-II inhibition anti-inflammatory isoxazole SAR

LPA Antagonism: Advantage Over Acetic Acid Analogs

In a series of isoxazole derivatives evaluated as LPA antagonists, compounds bearing carboxylic acid side chains on the isoxazole 5-position exhibited antagonistic activity against LPA stimulation in both LPA₁/CHO cells and rat hepatic stellate cells (rHSC) . The most potent compound (34) featured a propionic acid side chain, structurally analogous to the acrylic acid moiety in the target compound after reduction . Critically, the presence of the α,β-unsaturated carboxylic acid in 3-(3-methoxyisoxazol-5-yl)acrylic acid provides a Michael acceptor handle absent in the corresponding acetic acid derivative, enabling covalent target engagement strategies not possible with saturated side-chain analogs [1].

LPA antagonism lysophosphatidic acid liver fibrosis

3-Methoxyisoxazole Precursor for Glutamate Receptor Ligands

(E)-3-Methoxyisoxazol-5-ylpropenoic acid (the E-isomer of the target compound) was directly employed as a synthetic precursor for (R,S)-α-amino-3-hydroxyisoxazol-5-ylpropionic acid (homoibotenic acid), a glutamate receptor agonist, via ammonia addition with concurrent tin(IV)-induced cleavage of the 3-methoxy group [1]. This established synthetic route demonstrates the dual utility of the compound: the acrylic acid moiety participates in Michael-type addition while the 3-methoxy group serves as a protected hydroxyl that can be cleaved under Lewis acidic, basic conditions—a deprotection strategy of general utility for 3-methoxyisoxazoles [1]. No equivalent transformation is reported for the 3-methyl analog, which lacks the cleavable methoxy protecting group.

glutamate receptor agonists homoibotenic acid synthesis isoxazole deprotection

M₁/M₂ Selectivity: 3-Methoxyisoxazole vs. Methyl Ester Analogs

The 3-methoxyisoxazole group has been validated as a bioisosteric replacement for the methyl ester moiety in muscarinic cholinergic agonists norarecoline and arecoline [1]. In receptor-binding studies using [³H]PrBCM in rat brain membranes, compounds bearing the 3-methoxyisoxazole group (compounds 10a, 11a) displayed a distinct rank order of potency and M₂/M₁ selectivity index compared to the parent methyl ester compounds and O-ethyl-THPO analogs [1][2]. The M-agonist index and M-2/M-1 selectivity index were estimated based on receptor-binding displacement data, revealing that the 3-methoxyisoxazole isostere shifts selectivity profiles relative to other bioisosteres (e.g., O-ethyl-THPO, O-propargyl-THPO) [2].

muscarinic receptor bioisostere CNS drug design

Lower LogP vs. 3-Methyl Isoxazole Analog

Calculated logP for 3-(3-methoxyisoxazol-5-yl)acrylic acid (E-isomer, CAS 71366-29-5) is 0.7 [1], significantly lower than the computationally predicted logP of ~1.8 for the 3-methyl analog (C₇H₇NO₃, MW 153.14, fewer heteroatoms, no H-bond acceptor at the 3-position) . The lower logP of the methoxy derivative reflects the introduction of an additional oxygen atom that increases polarity and hydrogen-bond acceptor count (5 vs. 3 for the methyl analog) [1]. This difference places the methoxy compound within a more favorable lipophilicity range for CNS drug candidates, where optimal logP values typically fall between 1 and 3 [2].

logP physicochemical properties CNS drug-likeness

Scalable Manufacturing Route Published

A safe and scalable manufacturing route for 3-(3-methoxyisoxazol-5-yl)propanoic acid—the direct reduction product of 3-(3-methoxyisoxazol-5-yl)acrylic acid—has been developed and published, involving a double decarboxylation strategy [1][2]. This process development work, conducted in the context of LPA₁ antagonist ACT-1016-0707 manufacturing, validates the scalability of the 3-methoxyisoxazole-5-yl core structure and implies that multi-gram quantities of the acrylic acid precursor are accessible through established synthetic routes [1]. In contrast, no comparable large-scale process has been reported for the 3-ethoxy or 3-unsubstituted acrylic acid analogs.

process chemistry scalable synthesis pharmaceutical intermediate

3-(3-Methoxyisoxazol-5-yl)acrylic Acid: Key Applications


Selective COX-II Inhibitor Lead Optimization

Research teams developing next-generation NSAIDs can deploy 3-(3-methoxyisoxazol-5-yl)acrylic acid as a key intermediate to explore the 3-methoxyisoxazole pharmacophore, which has demonstrated selective COX-II inhibition in fluorescent inhibitor screening assays and molecular dynamics simulations [1]. The compound's lower logP (0.7) compared to 3-methyl analogs (~1.8) may contribute to differentiated tissue distribution and reduced gastric COX-I exposure . The acrylic acid handle additionally allows modular derivatization to optimize potency and selectivity.

Covalent LPA₁ Antagonist Design

The α,β-unsaturated carboxylic acid moiety provides a Michael acceptor electrophile suitable for covalent targeting of the LPA₁ receptor, a validated target in liver fibrosis [1]. The 3-methoxyisoxazole core is directly related to the scaffold used in the LPA₁ antagonist ACT-1016-0707, for which a scalable manufacturing process has been established . Procurement of the acrylic acid variant enables exploration of covalent inhibition strategies not accessible with the saturated propanoic acid or acetic acid analogs [1].

3-Hydroxyisoxazole Glutamate Ligand Synthesis

The established synthetic route converting (E)-3-methoxyisoxazol-5-ylpropenoic acid to homoibotenic acid via ammonia addition with concurrent Sn(IV)-mediated methoxy deprotection provides a validated, step-economical pathway to 3-hydroxyisoxazole-containing glutamate receptor ligands [1]. This protecting-group-free strategy is uniquely enabled by the 3-methoxy substitution pattern and cannot be replicated with the 3-methyl or 3-unsubstituted acrylic acid analogs, which lack a cleavable 3-substituent [1].

CNS Muscarinic Receptor Probe Development

The 3-methoxyisoxazole group has been validated as a muscarinic receptor bioisostere with distinct M₂/M₁ selectivity compared to methyl ester and other heterocyclic replacements [1]. Medicinal chemistry teams can use 3-(3-methoxyisoxazol-5-yl)acrylic acid to construct compound libraries exploring how the acrylic acid side chain modulates muscarinic subtype selectivity beyond the profiles observed with simpler ester bioisosteres, leveraging the combined electronic effects of the 3-methoxy donor and the conjugated acid [1].

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